molecular formula C23H26ClN5O2 B613234 Benzoyl-L-arginine beta-naphthylamide hydrochloride CAS No. 198555-19-0

Benzoyl-L-arginine beta-naphthylamide hydrochloride

Cat. No. B613234
CAS RN: 198555-19-0
M. Wt: 439.95
InChI Key: BNGRKDJZQIGWQF-BDQAORGHSA-N
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Description

Benzoyl-L-arginine beta-naphthylamide hydrochloride (Bz-L-Arg-β-NAHCl) is a synthetic compound that has been used in scientific research since the late 1970s. It is a potent inhibitor of enzyme activity that has been used to study the enzymatic processes of a variety of biological systems. Bz-L-Arg-β-NAHCl has been used as a tool in biochemistry, molecular biology, and pharmacology research. It has been used to study the biochemical and physiological effects of enzymes, hormones, and other biological molecules.

Scientific Research Applications

Trypsin Substrate

BANA serves as a substrate for trypsin, an enzyme that breaks down proteins in the digestive system. In scientific research, BANA is used to measure trypsin activity by quantifying the rate at which it cleaves the BANA molecule . This application is crucial in studies related to digestive diseases and the development of digestive aids.

Protease Activity Assay

Researchers utilize BANA in assays to determine the protease activity of various biological samples. Proteases are enzymes that break down proteins, and their activity is a key indicator of many biological processes and disease states. BANA’s role in these assays helps in understanding conditions like cancer, where protease activity is often altered .

Periodontal Disease Detection

The BANA test, which uses BANA as a substrate, is employed to evaluate the presence of specific periodontal pathogens. The test detects the enzymatic activity of bacteria that are known to contribute to periodontal disease, making it a valuable tool for early diagnosis and monitoring of treatment efficacy .

Cathepsin B Activity Measurement

BANA is used to determine the activity of cathepsin B, a lysosomal cysteine protease. This application is significant in research on diseases such as osteoarthritis and cancer, where cathepsin B plays a role in tissue degradation and tumor progression .

Papain Activity Determination

Papain, a proteolytic enzyme from the papaya plant, is studied using BANA as a substrate. The activity of papain is relevant in various industrial processes, including meat tenderizing and wound debridement. BANA’s role in measuring papain activity aids in optimizing these processes .

Inhibitor Screening

BANA is instrumental in screening for inhibitors of proteolytic enzymes. By observing the interaction between BANA and potential inhibitors, researchers can identify compounds that may lead to the development of new therapeutic drugs for conditions associated with excessive proteolytic activity .

Mechanism of Action

Target of Action

Benzoyl-L-arginine beta-naphthylamide hydrochloride, also known as (S)-N-(5-guanidino-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl)benzamide hydrochloride, primarily targets proteolytic enzymes such as trypsin, cathepsin B1, cathepsin H, and papain . These enzymes play crucial roles in various biological processes, including protein digestion and turnover, immune response, and cell signaling.

Mode of Action

The compound acts as a chromogenic substrate for these enzymes . It is hydrolyzed at the bond between the arginine and the p-naphthylamine moieties, releasing the chromophore p-naphthylamine . This release can be detected by colorimetric analysis, providing a measure of the enzymatic activity .

Biochemical Pathways

The hydrolysis of Benzoyl-L-arginine beta-naphthylamide hydrochloride by the target enzymes is part of the broader proteolysis pathway. Proteolysis, the breakdown of proteins into smaller polypeptides or amino acids, is essential for many cellular processes, including protein digestion and turnover, immune response, and cell signaling .

Pharmacokinetics

Its solubility in dmf is reported to be 50 mg/ml, suggesting that it may have good bioavailability . The compound is typically stored at 2-8°C, indicating that it is stable under refrigerated conditions .

Result of Action

The hydrolysis of Benzoyl-L-arginine beta-naphthylamide hydrochloride by the target enzymes results in the release of the chromophore p-naphthylamine . This can be detected by colorimetric analysis, providing a measure of the enzymatic activity . Therefore, the compound can be used to evaluate the activity of proteolytic enzymes such as trypsin, cathepsin B1, cathepsin H, and papain .

properties

IUPAC Name

N-[(2S)-5-(diaminomethylideneamino)-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O2.ClH/c24-23(25)26-14-6-11-20(28-21(29)17-8-2-1-3-9-17)22(30)27-19-13-12-16-7-4-5-10-18(16)15-19;/h1-5,7-10,12-13,15,20H,6,11,14H2,(H,27,30)(H,28,29)(H4,24,25,26);1H/t20-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNGRKDJZQIGWQF-BDQAORGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoyl-L-arginine beta-naphthylamide hydrochloride

CAS RN

198555-19-0
Record name 198555-19-0
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